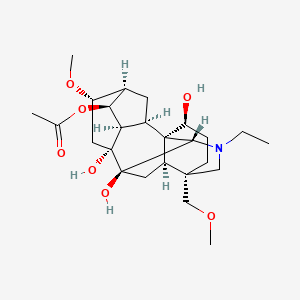
Dexpramipexole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNS 760704, also known as dexpramipexole, is a synthetic amino-benzothiazole compound. It has been primarily investigated for its potential neuroprotective properties, particularly in the treatment of amyotrophic lateral sclerosis (ALS). This compound has shown promise in maintaining mitochondrial function and reducing the production of reactive oxygen species, which are crucial in neurodegenerative diseases .
Mechanism of Action
- In eosinophil-associated diseases (such as eosinophilic asthma), dexpramipexole aims to reduce eosinophil levels .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Dexpramipexole dihydrochloride has been described as the first-in-class F1Fo ATP synthase activator able to boost mitochondrial bioenergetics and provide neuroprotection in experimental models of ischemic brain injury . It reduces mitochondrial reactive oxygen species (ROS) production, inhibits the activation of apoptotic pathways, and increases cell survival in response to a variety of neurotoxins and β-amyloid neurotoxicity .
Cellular Effects
This compound has been shown to significantly reduce blood eosinophil counts . Eosinophils are pro-inflammatory white blood cells that can cause tissue and organ damage when present in excessive numbers . This compound targets eosinophilic inflammation, making it a promising treatment for patients with asthma and eosinophil-associated diseases .
Molecular Mechanism
Preliminary data suggest that this compound may affect eosinophil maturation in the bone marrow . It has also been found to inhibit the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In a Phase II clinical trial, this compound demonstrated highly significant, dose-dependent eosinophil lowering during the primary assessment phase and was maximal at Week 12 . It was well tolerated in the trial, with adverse events balanced across treatment and placebo groups, no serious adverse events, and no adverse events leading to discontinuation .
Metabolic Pathways
It has been described as an F1Fo ATP synthase activator, suggesting that it may play a role in energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KNS 760704 involves the preparation of the benzothiazole ring system followed by the introduction of the propyl group at the nitrogen position. The reaction typically starts with the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. Subsequent alkylation with propyl bromide under basic conditions yields the desired product .
Industrial Production Methods
Industrial production of KNS 760704 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
KNS 760704 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
KNS 760704 is structurally similar to pramipexole, a high-affinity agonist at dopamine D2, D3, and D4 receptors. KNS 760704 has a much lower affinity for these receptors, making it less likely to produce dopaminergic side effects. This unique property makes KNS 760704 a more suitable candidate for neuroprotective applications without the associated dopaminergic side effects .
List of Similar Compounds
Pramipexole: A high-affinity dopamine receptor agonist with neuroprotective properties.
Riluzole: A nonspecific neuroprotectant used in the treatment of amyotrophic lateral sclerosis.
Rotigotine: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Properties
CAS No. |
104632-27-1 |
|---|---|
Molecular Formula |
C10H18ClN3S |
Molecular Weight |
247.79 g/mol |
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1 |
InChI Key |
YLOYRMPMRZXEMW-OGFXRTJISA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


